molecular formula C20H14N2O3S B1192190 AZ13581837

AZ13581837

Cat. No.: B1192190
M. Wt: 362.4
InChI Key: XIOGALHZYZVCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ13581837 is a selective GPR120 agonist.

Scientific Research Applications

Table 1: Mechanistic Insights of AZ13581837

Parameter This compound Comparison Compound
Selectivity Highly selective for GPR120Metabolex-36
Potency (EC50) 4.3 nM for mouse GPR120130 nM
GLP-1 Secretion Induction Significant in both modelsModerate
Effect on Insulin Secretion Enhanced following glucose administrationNo effect in GPR120 null mice

In Vivo Studies

In a study involving lean mice, this compound demonstrated a significant reduction in blood glucose levels following intravenous glucose administration. The compound was administered at a dose of 35 mg/kg, showing a robust effect compared to control groups receiving vehicle treatment .

The study also highlighted that the activation of GPR120 by this compound led to increased insulin secretion, indicating its potential as a therapeutic agent for managing type 2 diabetes.

In Vitro Studies

In vitro experiments using GPR120 overexpressing cells revealed that this compound effectively signaled through multiple pathways, including Gαq and β-arrestin pathways. This signaling was associated with reduced cyclic adenosine monophosphate (cAMP) production, further supporting its role in enhancing insulin secretion .

Clinical Relevance in Diabetes Management

Recent studies have focused on the role of GPR120 agonists like this compound in diabetes management. For instance, a study evaluated the effects of this compound on GLP-1 secretion and glucose tolerance in diabetic mouse models, showing promising results that suggest its potential utility in clinical settings .

Comparative Analysis with Other Agonists

This compound was compared with other GPR120 agonists such as TUG-891 and Metabolex-36. The comparative analysis indicated that this compound had superior potency and selectivity for GPR120, making it a candidate for further development as a therapeutic agent for metabolic disorders .

Properties

Molecular Formula

C20H14N2O3S

Molecular Weight

362.4

IUPAC Name

2-(3-Ethynyl-5-(3-pyridyloxy)phenyl)-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H14N2O3S/c1-2-15-10-17(12-19(11-15)25-18-7-5-9-21-13-18)22-14-16-6-3-4-8-20(16)26(22,23)24/h1,3-13H,14H2

InChI Key

XIOGALHZYZVCEI-UHFFFAOYSA-N

SMILES

C#CC1=CC(N(CC2=CC=CC=C23)S3(=O)=O)=CC(OC4=CC=CN=C4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ13581837;  AZ-13581837;  AZ 13581837

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.